molecular formula C20H21N3O4S B2568589 ethyl 3-{[(2,5-dimethoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate CAS No. 686736-61-8

ethyl 3-{[(2,5-dimethoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate

Cat. No.: B2568589
CAS No.: 686736-61-8
M. Wt: 399.47
InChI Key: ZYGAXVWHDACYFT-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2,5-dimethoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic properties and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(2,5-dimethoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the indole core, followed by functionalization at specific positions to introduce the desired substituents . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring and subsequent modifications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2,5-dimethoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Mechanism of Action

The mechanism of action of ethyl 3-{[(2,5-dimethoxyphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-27-19(24)18-17(13-7-5-6-8-14(13)21-18)23-20(28)22-15-11-12(25-2)9-10-16(15)26-3/h5-11,21H,4H2,1-3H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGAXVWHDACYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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